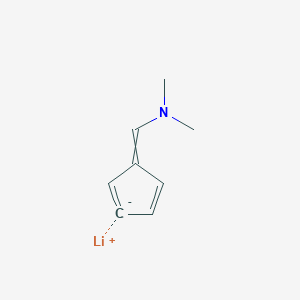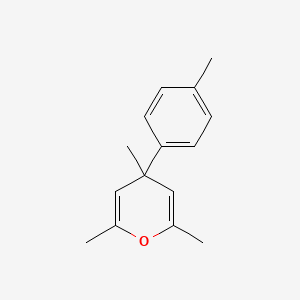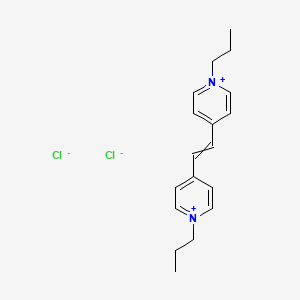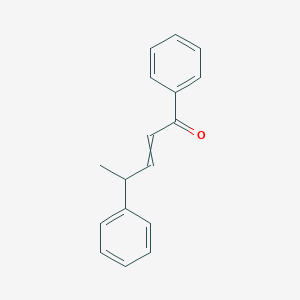
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenylpyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine can be achieved through various methods. One common approach involves the use of a multi-component condensation reaction, such as the Biginelli reaction, followed by Suzuki C–C cross-coupling . This method strategically installs the pyrimidine and pyridine rings adjacent to each other, facilitating the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multi-step synthesis processes. These processes often employ catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as LED-induced Ru-photoredox Pd-catalyzed C–H arylation, has been explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like 3-chloroperbenzoic acid in dichloromethane.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium ethoxide in ethanol.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, methanol, room temperature.
Substitution: Sodium ethoxide, ethanol, reflux conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . Additionally, it can modulate inflammatory responses by inhibiting key inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties through protein kinase inhibition.
Pyrazolo[3,4-d]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Quinazoline: Another heterocyclic compound with significant therapeutic potential.
Uniqueness
4-Methyl-2-(6-phenylpyridin-2-yl)pyrimidine stands out due to its unique combination of a pyrimidine ring with a phenylpyridine moiety, which enhances its binding affinity and specificity for certain molecular targets. This structural uniqueness contributes to its potential as a versatile scaffold in drug discovery and development .
Propriétés
Numéro CAS |
115179-06-1 |
|---|---|
Formule moléculaire |
C16H13N3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
4-methyl-2-(6-phenylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C16H13N3/c1-12-10-11-17-16(18-12)15-9-5-8-14(19-15)13-6-3-2-4-7-13/h2-11H,1H3 |
Clé InChI |
QQZJRLPQPYQPDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)C2=CC=CC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)
![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)

![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)
![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)


![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)

![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)


